molecular formula C14H20N2O4 B1286336 1-(1-Benzylpyrrolidin-3-YL)methanamine oxalate CAS No. 1177308-86-9

1-(1-Benzylpyrrolidin-3-YL)methanamine oxalate

Cat. No.: B1286336
CAS No.: 1177308-86-9
M. Wt: 280.32 g/mol
InChI Key: CAOYGOUKYHDLSD-UHFFFAOYSA-N
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Description

1-(1-Benzylpyrrolidin-3-YL)methanamine oxalate is a chemical compound with the molecular formula C14H20N2O4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in various chemical and pharmaceutical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzylpyrrolidin-3-YL)methanamine oxalate typically involves the reaction of 1-benzylpyrrolidine with formaldehyde and hydrogen cyanide, followed by hydrolysis to yield the desired amine. The oxalate salt is then formed by reacting the amine with oxalic acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves strict control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzylpyrrolidin-3-YL)methanamine oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(1-Benzylpyrrolidin-3-YL)methanamine oxalate is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Employed in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-Benzylpyrrolidin-3-YL)methanamine oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(1-Benzylpyrrolidin-3-YL)methanamine oxalate is unique due to its specific structure, which combines the pyrrolidine ring with a benzyl group and a methanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

(1-benzylpyrrolidin-3-yl)methanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.C2H2O4/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11;3-1(4)2(5)6/h1-5,12H,6-10,13H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOYGOUKYHDLSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)CC2=CC=CC=C2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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